molecular formula C16H14O2 B8173957 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene

2-(Benzyloxy)-1-ethynyl-4-methoxybenzene

Cat. No.: B8173957
M. Wt: 238.28 g/mol
InChI Key: LLSFXRNOOAAYMQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethynyl-4-methoxybenzene is a substituted aromatic compound featuring a benzyloxy group at the ortho position (C2), an ethynyl group at the para position (C1), and a methoxy group at the meta position (C4) on the benzene ring.

The ethynyl group confers sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or cross-coupling reactions. The benzyloxy and methoxy groups are electron-donating, influencing the aromatic ring's electronic landscape and directing electrophilic substitution patterns .

Properties

IUPAC Name

1-ethynyl-4-methoxy-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-14-9-10-15(17-2)11-16(14)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFXRNOOAAYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic ester with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: While specific industrial production methods for 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene are not extensively documented, the principles of Suzuki–Miyaura coupling can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of benzoquinones.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Introduction of halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-4-methoxybenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Research Findings and Challenges

  • Contradictions in Protecting Groups : highlights acetyl protection for hydroxyl groups prior to bromination, whereas other routes (e.g., ) use direct alkylation with benzyl bromide. Choice of protecting group impacts yield and purification steps.
  • Synthetic Yields : Benzylation reactions (e.g., ) achieve near-quantitative yields under basic conditions (Cs₂CO₃), whereas halogenation (NBS) requires precise stoichiometry to avoid over-bromination .

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